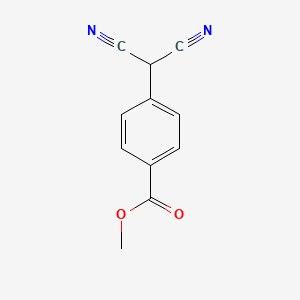

Methyl 4-(dicyanomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(dicyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-8(3-5-9)10(6-12)7-13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQCLYPMXVWDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Nexus of Functionality: Significance in Benzoate Ester Chemistry

Functionalized benzoate (B1203000) esters are a class of compounds that form the backbone of numerous industrial and academic research endeavors. The methyl benzoate scaffold itself is a common structural motif found in natural products and is utilized in the synthesis of a wide range of more complex molecules. wikipedia.orgguidechem.com The introduction of various substituents onto the benzene (B151609) ring dramatically alters the electronic properties and reactivity of the ester, opening up new avenues for chemical transformations. sigmaaldrich.comrsc.orguomustansiriyah.edu.iqyoutube.com

The defining feature of Methyl 4-(dicyanomethyl)benzoate is the dicyanomethyl group [-CH(CN)₂] at the para position of the methyl benzoate core. This group is a powerful electron-withdrawing moiety due to the presence of two nitrile groups. Its placement on the benzene ring is expected to significantly influence the reactivity of both the aromatic ring and the methyl ester functionality. For instance, the electron-withdrawing nature of the dicyanomethyl group would deactivate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to the ester. crystallography.netchemicalbook.com Conversely, it would enhance the electrophilicity of the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack. This enhanced reactivity could be exploited in various condensation and substitution reactions.

The Expanding Frontier of Nitrile Containing Aromatics

The contemporary research landscape of nitrile-containing aromatic compounds is vibrant and continuously expanding, driven by their critical role in the development of new technologies and therapeutic agents. Aromatic nitriles are versatile intermediates that can be transformed into a variety of other functional groups, including carboxylic acids, amides, and amines, making them invaluable building blocks in organic synthesis. nih.govgoogle.com

Over 30 pharmaceuticals containing a nitrile group are currently on the market, highlighting the biocompatibility and favorable pharmacokinetic properties that this functional group can impart to a molecule. uomustansiriyah.edu.iqchemicalbook.com The nitrile group can act as a hydrogen bond acceptor and its strong electron-withdrawing properties can modulate the electronic character of an aromatic ring, which can be crucial for target binding and metabolic stability. uomustansiriyah.edu.iqchemicalbook.com In the realm of materials science, the unique electronic and photophysical properties of nitrile-containing aromatics are being harnessed for the creation of advanced polymers, dyes, and organic electronic materials. nih.govgoogle.com Methyl 4-(dicyanomethyl)benzoate, with its two nitrile groups, is poised to be a valuable addition to this class of compounds, potentially exhibiting enhanced electronic and complexation properties.

A Legacy of Activated Methylene Groups: Dicyanomethyl and Cyanomethyl Derivatives

Established Synthetic Pathways for Aryl Dicyanomethyl Derivatives

The synthesis of aryl dicyanomethyl compounds, including this compound, relies on well-established chemical reactions that allow for the precise introduction of the necessary functional groups. morressier.com

A primary strategy for introducing the dicyanomethyl group (–CH(CN)₂) onto an aromatic ring involves the nucleophilic substitution of a suitable leaving group on a benzylic carbon with a cyanide source. A common precursor for this transformation is a compound like methyl 4-(bromomethyl)benzoate (B8499459). In this reaction, the bromine atom is displaced by a cyanide ion, typically from a salt such as sodium cyanide or potassium cyanide, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

Another approach is the reaction of an aryl aldehyde with malononitrile. This condensation reaction, often catalyzed by a base like piperidine (B6355638) or an amine, forms an intermediate arylidene malononitrile, which can then be reduced to the desired dicyanomethyl derivative.

The direct C-H functionalization of a methyl group on a toluene (B28343) derivative is a more advanced strategy. However, this method can be challenging due to the high energy required to activate the C-H bond and the potential for multiple substitutions.

The methyl benzoate portion of the molecule is typically formed through esterification. The most common method is the Fischer esterification of the corresponding carboxylic acid, in this case, 4-(dicyanomethyl)benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. blogspot.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of methanol is often used, or water is removed as it is formed. blogspot.comtcu.edu

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. blogspot.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. blogspot.com Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. blogspot.comyoutube.com

Table 1: Comparison of Fischer Esterification Conditions for Methyl Benzoate Synthesis

| Reactants | Catalyst | Reaction Time | Notes |

|---|---|---|---|

| Benzoic acid, Methanol | Concentrated Sulfuric Acid | 45 minutes to 1 hour | A common laboratory procedure involving reflux. blogspot.comtcu.edu |

The work-up procedure for Fischer esterification typically involves pouring the cooled reaction mixture into water and extracting the ester with an organic solvent like dichloromethane. tcu.edu The organic layer is then washed with a weak base, such as sodium bicarbonate solution, to remove any unreacted acid, followed by a wash with saturated sodium chloride solution and drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. blogspot.comtcu.edu The final product is often purified by distillation. blogspot.comtcu.edu

A logical multi-step synthesis for this compound would start from a readily available precursor like p-toluic acid. The synthesis could proceed as follows:

Esterification: p-Toluic acid is first converted to methyl p-toluate (B1214165) via Fischer esterification with methanol and an acid catalyst.

Benzylic Bromination: The methyl group of methyl p-toluate is then subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) to form methyl 4-(bromomethyl)benzoate.

Cyanation: The final step involves the nucleophilic substitution of the bromine atom with cyanide ions, using a reagent like sodium cyanide, to yield this compound. A related patent describes a synthesis starting with m-methylbenzoic acid, which is first acylated with thionyl chloride, then chlorinated, followed by esterification and finally cyanation to produce methyl 3-(cyanomethyl)benzoate. google.com

Novel Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include the use of advanced catalytic systems and the application of green chemistry principles.

Modern catalytic methods are being explored for the introduction of the dicyanomethyl group. Transition-metal-catalyzed cross-coupling reactions offer a powerful tool for forming carbon-carbon bonds. For instance, a palladium-catalyzed coupling reaction could potentially be used to couple an aryl halide or triflate with a dicyanomethyl nucleophile. Palladium catalysts, particularly those with specialized phosphine (B1218219) ligands like BrettPhos, have been shown to be effective in coupling reactions involving alkyl nitriles. nih.gov

Photoredox catalysis is another emerging area that could be applied to dicyanomethylation. This method uses light to initiate single-electron transfer processes, which can generate radical intermediates that participate in bond-forming reactions under mild conditions.

Table 2: Examples of Modern Catalytic Systems in Related Syntheses

| Reaction Type | Catalyst System | Key Feature |

|---|---|---|

| Alkene Difunctionalization | BrettPhosPd(allyl)(Cl) | Effective for coupling aryl triflates with alkyl nitriles. nih.gov |

| Hydroarylation of Diynes | Gold(I) complexes | Allows for the rapid construction of complex molecules. mdpi.com |

| CO Oxidation | Pd@ZrO₂ | Encapsulated catalyst showing high activity due to interface properties. osti.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.itsusnano.org In the context of synthesizing this compound, this involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. susnano.org

Safer Solvents: Replacing hazardous solvents with greener alternatives. susnano.orgscienceopen.com For instance, using ethanol (B145695) instead of more toxic solvents or exploring solvent-free reaction conditions.

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. susnano.org The use of recyclable heterogeneous catalysts, such as the Zr/Ti solid acid for esterification, is a step in this direction. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. susnano.orgrsc.org While not yet common for this specific compound, the broader trend in chemical manufacturing is to move away from petroleum-based feedstocks. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. susnano.org The development of highly active catalysts can enable reactions to proceed under milder conditions.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable. unibo.it

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the synthetic intermediates and the final product, this compound, is a critical step to ensure the desired level of purity for subsequent applications. Advanced purification and isolation techniques are employed to remove unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the physical and chemical properties of the compounds being separated.

Synthetic Intermediates:

The primary precursor for the synthesis of this compound is Methyl 4-(bromomethyl)benzoate . The purification of this intermediate is crucial as any impurities could be carried over to the final product. Common purification techniques for this bromo derivative include:

Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude Methyl 4-(bromomethyl)benzoate can be dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical and is determined experimentally to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). For Methyl 4-(bromomethyl)benzoate, a non-polar to moderately polar solvent system would typically be employed. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). youtube.com

Final Product: this compound

The purification of the final product, this compound, often involves a multi-step approach to achieve high purity. Given that the product is a solid at room temperature, with a reported melting point of 55-58 °C, recrystallization is a primary method for purification. sigmaaldrich.com

Extraction: Following the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. The product is extracted into an organic solvent in which it is highly soluble, such as ethyl acetate (B1210297) or dichloromethane. The organic layers are then combined and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Recrystallization: This is a highly effective method for purifying the solid product. A suitable solvent or solvent mixture is chosen in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor. The process can be repeated to achieve higher purity. A demonstration of recrystallization for a similar compound, m-nitro-methylbenzoate, using methanol highlights the general procedure. youtube.com

Distillation under Reduced Pressure: For compounds that are liquids or have relatively low boiling points, distillation is a common purification method. While this compound is a solid, this technique can be used to purify liquid precursors or to remove volatile impurities from the solid product under vacuum. A patent for the synthesis of the related compound, Methyl 3-(cyanomethyl)benzoate, describes the use of distillation under reduced pressure to collect the final product. google.com

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used throughout the synthesis and purification process. It is used to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. It is also used to identify the number of components in a mixture and to determine the appropriate solvent system for column chromatography. youtube.com

Column Chromatography: For achieving very high purity or for separating complex mixtures, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, and a solvent or a gradient of solvents is passed through the column to elute the different components at different rates.

Interactive Data Table: Purification Techniques

| Compound | Purification Technique | Key Considerations |

| Methyl 4-(bromomethyl)benzoate | Recrystallization | Choice of solvent is crucial for efficient crystallization. |

| Column Chromatography | Requires selection of an appropriate stationary and mobile phase. | |

| This compound | Extraction | Efficiently removes inorganic byproducts from the reaction mixture. |

| Recrystallization | Effective for obtaining a highly pure solid product. youtube.com | |

| Distillation under Reduced Pressure | Useful for removing volatile impurities. google.com | |

| Column Chromatography | Can provide very high purity and separate closely related impurities. |

Electron Acceptor Properties and Related Chemical Transformations

The presence of the dicyanomethyl group, a strong electron-withdrawing moiety, alongside a methyl ester group on a benzene (B151609) ring, defines the electrophilic nature of this compound. This electronic profile makes it a potent electron acceptor, influencing its reactivity in various chemical transformations. nih.gov

Nucleophilic Addition and Substitution Reactions at the Dicyanomethyl Group

The dicyanomethyl group, with its two nitrile functionalities, is a prime site for nucleophilic attack. The carbon atom of the dicyanomethyl group carries a partial positive charge due to the strong electron-withdrawing nature of the two cyano groups, making it susceptible to attack by nucleophiles. wikipedia.org This can lead to a variety of addition products. For instance, in the presence of a base, nucleophiles can add across one of the carbon-nitrogen triple bonds of the nitrile groups. libretexts.org

Common nucleophilic addition reactions involving nitrile groups include hydrolysis to form amides or carboxylic acids, and reactions with Grignard reagents to yield imines, which can be further hydrolyzed to ketones. wikipedia.org

| Nucleophile | Product Type |

| Water (in acid or base) | Carboxylic acid or amide |

| Alcohols | Pinner reaction products |

| Grignard Reagents | Imines (hydrolyze to ketones) |

| Amines | Amidines |

Reactivity of the Methyl Ester Functionality

The methyl ester group of this compound is also a reactive center, primarily susceptible to nucleophilic acyl substitution. The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles. masterorganicchemistry.com

One of the most fundamental reactions of the methyl ester is hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid, 4-(dicyanomethyl)benzoic acid. oieau.frpsu.edu The rate of this hydrolysis is influenced by the electronic nature of the substituents on the benzene ring. oieau.fr Electron-withdrawing groups, such as the dicyanomethyl group, are expected to increase the rate of base-catalyzed hydrolysis by stabilizing the negative charge on the tetrahedral intermediate. oieau.fr Studies on substituted methyl benzoates have shown that electron-withdrawing groups like a nitro group significantly decrease the half-life of the ester under basic conditions. oieau.fr

Other nucleophiles, such as amines (ammonolysis) and Grignard reagents, can also react with the methyl ester to form amides and tertiary alcohols, respectively. byjus.com

Oxidation and Reduction Pathways of the Dicyanomethyl and Aromatic Core

The dicyanomethyl and aromatic core of this compound can undergo both oxidation and reduction reactions under appropriate conditions.

The dicyanomethyl group itself is generally resistant to oxidation. However, the benzylic carbon, being activated by the aromatic ring and the dicyanomethyl group, could potentially be oxidized under strong oxidizing conditions. mdpi.com More commonly, the aromatic ring can be subjected to oxidation, although the presence of the deactivating dicyanomethyl and methyl ester groups makes it less susceptible to electrophilic attack.

Reduction of the nitrile groups in the dicyanomethyl moiety can be achieved using various reducing agents. Catalytic hydrogenation, for example, can reduce nitriles to primary amines. numberanalytics.comorganic-chemistry.org The use of milder reducing agents might allow for the selective reduction of one nitrile group. The methyl ester can also be reduced, typically by strong reducing agents like lithium aluminum hydride (LiAlH4), to the corresponding primary alcohol. numberanalytics.comnumberanalytics.com

Electrochemical studies on similar donor-acceptor compounds have shown that they can undergo reversible one-electron reduction processes. rsc.org

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the formation of desired products.

Kinetic Studies of Transformative Reactions

Kinetic studies provide valuable insights into reaction mechanisms by determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of reactants. youtube.comyoutube.comyoutube.com For instance, kinetic studies of the hydrolysis of substituted methyl benzoates have confirmed that the reaction is first order with respect to both the ester and the hydroxide (B78521) ion concentration in base-catalyzed hydrolysis. oieau.fr Such studies help in elucidating the rate-determining step of the reaction. youtube.com

The rate of nucleophilic substitution at the ester group and nucleophilic addition to the dicyanomethyl group would be expected to follow rate laws consistent with bimolecular reactions, with the rate depending on the concentrations of both the substrate and the nucleophile.

Stereochemical Aspects in Derivative Formation

Reactions involving this compound can lead to the formation of chiral centers, making stereochemistry an important consideration. lumenlearning.comyoutube.comcopbela.orgyoutube.com

For example, if a nucleophilic addition to one of the nitrile groups of the dicyanomethyl moiety results in the formation of a new chiral center, a racemic mixture of enantiomers would be expected if the starting material and reagents are achiral. lumenlearning.com This is because the nucleophile can attack from either face of the planar nitrile group with equal probability. libretexts.org

Similarly, if a reaction at the ester group were to proceed through a mechanism that involves the formation of a planar intermediate, and this leads to a new stereocenter, a racemic mixture would also be anticipated. lumenlearning.com However, if a reaction occurs at a pre-existing chiral center in a derivative of this compound, the stereochemical outcome (retention, inversion, or racemization) will depend on the reaction mechanism (e.g., SN1 vs. SN2). youtube.com

Design, Synthesis, and Characterization of Methyl 4 Dicyanomethyl Benzoate Derivatives

Rational Design Principles for Structure-Activity/Property Relationships

The rational design of Methyl 4-(dicyanomethyl)benzoate derivatives is fundamentally guided by structure-activity relationship (SAR) and structure-property relationship (SPR) principles. These principles aim to systematically modify the lead compound to enhance desired biological activities or physicochemical properties. In the context of drug discovery and materials science, even minor structural alterations can lead to significant changes in a molecule's behavior.

A key consideration in the design of these derivatives is the electronic nature of the substituents. The introduction of electron-donating or electron-withdrawing groups can influence the electron density distribution across the molecule, thereby affecting its reactivity and interaction with biological targets. For instance, the presence of a halogen atom at the ortho position to a sulfamate (B1201201) group has been shown to significantly contribute to the biological activities of certain compounds. nih.gov

The strategic placement of substituents also directs the course of chemical reactions. For instance, in electrophilic aromatic substitution reactions, the nature of the substituent already present on the benzene (B151609) ring determines the position of the incoming group. libretexts.orglibretexts.org An activating group will typically direct new substituents to the ortho and para positions, while a deactivating group will direct them to the meta position. libretexts.orglibretexts.org This predictability is a cornerstone of rational drug design, allowing for the targeted synthesis of specific isomers.

Synthetic Strategies for Diversifying the this compound Scaffold

The diversification of the this compound scaffold is achieved through various synthetic strategies that target different parts of the molecule. These modifications are crucial for exploring the chemical space around the core structure and identifying derivatives with improved properties.

Modifications at the Dicyanomethyl Position

While direct modifications of the dicyanomethyl group on this compound are not extensively detailed in the provided search results, general principles of organic synthesis allow for speculation on potential strategies. The acidic nature of the proton at the carbon bearing the two cyano groups makes it susceptible to deprotonation by a suitable base. The resulting carbanion could then be reacted with a variety of electrophiles to introduce new substituents at this position.

Substituent Effects on the Benzoate (B1203000) Aromatic Ring

The aromatic ring of the benzoate moiety is a prime target for modification through electrophilic aromatic substitution reactions. The reactivity and orientation of these substitutions are heavily influenced by the existing ester and dicyanomethyl groups. The ester group is a deactivating group, meaning it withdraws electron density from the ring, making it less reactive than benzene. libretexts.orgma.edustackexchange.com This deactivating nature also directs incoming electrophiles primarily to the meta position. libretexts.orglibretexts.orgma.edu

A common example of such a modification is nitration. The reaction of methyl benzoate with a mixture of nitric acid and sulfuric acid yields methyl 3-nitrobenzoate as the major product. ma.eduaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the benzene ring. ma.eduaiinmr.com

The introduction of various substituents can be achieved using different electrophilic substitution reactions:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the ester group can make these reactions challenging.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

The nature of the substituent added to the ring can further modulate the electronic properties of the molecule. Electron-withdrawing groups, such as a nitro group, will further decrease the electron density of the ring, while electron-donating groups would counteract the effect of the ester group to some extent. libretexts.orgstackexchange.com

Ester Group Derivatizations

The ester group of this compound offers another avenue for diversification. The most common reaction of esters is hydrolysis, which converts the ester back to a carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups.

One important derivatization is the formation of other esters through transesterification . This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. mdpi.com For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-(dicyanomethyl)benzoate. This allows for the introduction of various alkyl or aryl groups in the ester position, which can influence properties like solubility and bioavailability.

The ester can also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov This alcohol can then serve as a starting point for further modifications.

Another strategy involves the synthesis of amides by reacting the ester with an amine. This reaction is typically slower than ester hydrolysis and may require heating or catalysis.

Comprehensive Spectroscopic and Elemental Characterization of Novel Derivatives

The characterization of newly synthesized this compound derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques and elemental analysis is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For instance, in the ¹H NMR spectrum of methyl benzoate, distinct signals are observed for the aromatic protons and the methyl protons of the ester group. aiinmr.com The introduction of new substituents will lead to changes in the chemical shifts and splitting patterns of these signals.

¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. aiinmr.com For example, due to symmetry, the benzene ring of methyl benzoate shows only four signals in the ¹³C NMR spectrum. aiinmr.com The introduction of a substituent that breaks this symmetry would result in six distinct signals for the aromatic carbons. aiinmr.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for the nitrile (C≡N) group, the carbonyl (C=O) group of the ester, and the C-O single bond of the ester.

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.

Elemental Analysis provides the percentage composition of the elements (C, H, N, etc.) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to confirm the compound's identity and purity. researchgate.net

The following tables provide examples of the kind of data that would be generated during the characterization of these derivatives.

Table 1: Representative Spectroscopic Data for a Hypothetical this compound Derivative

| Technique | Observed Data | Interpretation |

| ¹H NMR | δ 7.5-8.2 (m, 4H), δ 5.1 (s, 1H), δ 3.9 (s, 3H) | Aromatic protons, methine proton, methyl ester protons |

| ¹³C NMR | δ 165, 130-140 (4 signals), 115 (2 signals), 52, 30 | Carbonyl, aromatic carbons, nitrile carbons, methyl ester, methine |

| IR (cm⁻¹) | ~2250 (C≡N), ~1720 (C=O), ~1280 (C-O) | Presence of nitrile, ester carbonyl, and ester C-O bonds |

| MS (m/z) | [M]⁺ corresponding to the calculated molecular weight | Confirmation of molecular weight |

Table 2: Elemental Analysis Data for a Hypothetical Derivative

| Element | Theoretical % | Found % |

| C | Calculated Value | Experimental Value |

| H | Calculated Value | Experimental Value |

| N | Calculated Value | Experimental Value |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Methyl 4 Dicyanomethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—chemists can map out atomic connectivity and deduce the complete structure.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), the splitting of the signal (multiplicity), and the area under the signal (integration). The structure of Methyl 4-(dicyanomethyl)benzoate features three distinct sets of protons.

Aromatic Protons: The benzene (B151609) ring is para-substituted, leading to a characteristic AA'BB' splitting pattern. The two protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear downfield, while the two protons ortho to the dicyanomethyl group will appear slightly more upfield.

Methine Proton: The single proton of the dicyanomethyl group, -CH(CN)₂, is attached to a carbon bearing two strongly electron-withdrawing nitrile groups, causing a significant downfield shift. This signal is expected to be a singlet as it has no adjacent non-equivalent protons.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are in a relatively shielded environment and will appear as a sharp singlet further upfield.

The expected chemical shifts and multiplicities are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (H ortho to -COOCH₃) | ~8.1-8.2 | Doublet (d) | 2H |

| Aromatic (H ortho to -CH(CN)₂) | ~7.6-7.7 | Doublet (d) | 2H |

| Methine (-CH (CN)₂) | ~5.0-5.5 | Singlet (s) | 1H |

| Methyl (-OCH ₃) | ~3.9-4.0 | Singlet (s) | 3H |

| Predicted data based on principles of NMR spectroscopy and analysis of similar compounds. |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, eight unique carbon signals are anticipated.

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly downfield.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The two carbons attached to the substituents (ipso-carbons) will have different chemical shifts. The carbon attached to the ester group will be downfield, while the one attached to the dicyanomethyl group will also be influenced by its substituent effect. The remaining protonated aromatic carbons will appear in the typical aromatic region (~120-140 ppm).

Nitrile Carbons: The two carbons of the nitrile groups (-C≡N) are identical and will produce a single signal in a characteristic region.

Methine Carbon: The carbon of the -CH(CN)₂ group will have a unique shift.

Methyl Carbon: The methyl ester carbon (-OCH₃) is typically found in the 50-60 ppm range.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C =O) | ~165-167 |

| Aromatic (C -COOCH₃) | ~133-135 |

| Aromatic (C H, ortho to -COOCH₃) | ~130-131 |

| Aromatic (C H, ortho to -CH(CN)₂) | ~129-130 |

| Aromatic (C -CH(CN)₂) | ~138-140 |

| Nitrile (-C ≡N) | ~112-115 |

| Methyl (-OC H₃) | ~52-54 |

| Methine (-C H(CN)₂) | ~25-30 |

| Predicted data based on principles of NMR spectroscopy and analysis of similar compounds. |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). In this compound, the primary use of COSY would be to confirm the coupling between the two sets of aromatic protons, showing a cross-peak between the signals at ~8.1 ppm and ~7.6 ppm.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹JCH coupling). It is essential for assigning the carbon signals. Expected correlations include:

Aromatic ¹H (~8.1 ppm) to Aromatic ¹³C (~130 ppm).

Aromatic ¹H (~7.6 ppm) to Aromatic ¹³C (~129 ppm).

Methine ¹H (~5.2 ppm) to Methine ¹³C (~27 ppm).

Methyl ¹H (~3.9 ppm) to Methyl ¹³C (~53 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations for structural confirmation would be:

From the methyl protons (-OCH₃) to the carbonyl carbon (~166 ppm).

From the aromatic protons ortho to the ester to the carbonyl carbon (~166 ppm) and the ipso-carbon of the dicyanomethyl group (~139 ppm).

From the methine proton (-CH(CN)₂) to the adjacent aromatic ipso-carbon (~139 ppm) and the nitrile carbons (~113 ppm).

Residual Dipolar Couplings (RDCs) are an advanced NMR technique used to gain information about the average orientation of molecular fragments relative to each other. chemicalbook.comchemicalbook.com By partially aligning the molecules in a liquid crystalline medium, through-space dipolar couplings, which normally average to zero in isotropic solution, become measurable. chemicalbook.com For a molecule like this compound, RDCs could provide precise information on the conformational preference of the ester and dicyanomethyl groups relative to the plane of the benzene ring. While not routinely applied to small molecules of this nature, the technique offers a powerful method for detailed conformational analysis where such information is critical.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the absorption of electromagnetic radiation that excites molecular vibrations (e.g., stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.

FT-IR spectroscopy provides a rapid and definitive confirmation of key functional groups. The spectrum of this compound is expected to show several characteristic absorption bands.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the 2240-2260 cm⁻¹ region, which is highly characteristic of the nitrile functional group.

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is predicted to appear around 1720-1740 cm⁻¹, consistent with an aromatic ester. libretexts.org

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Ester C-O Stretches: Two distinct bands are anticipated for the C-O single bond stretches of the ester group, typically found between 1100 and 1300 cm⁻¹.

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ is characteristic of the C-H bonds on the benzene ring. researchgate.net

Aliphatic C-H Stretches: Absorptions for the methyl and methine C-H bonds are expected just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| Ester Carbonyl | C=O Stretch | 1720 - 1740 | Strong, Sharp |

| Ester C-O | Asymmetric Stretch | 1250 - 1300 | Strong |

| Ester C-O | Symmetric Stretch | 1100 - 1150 | Medium |

| Aromatic Ring | C=C Stretches | 1450 - 1600 | Variable, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretches | 2850 - 3000 | Medium |

| Predicted data based on characteristic group frequencies. |

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a structural fingerprint. For this compound, the Raman spectrum is expected to be dominated by signals from the nitrile (C≡N), aromatic ring, and ester carbonyl (C=O) groups.

The dicyanomethyl group introduces two nitrile functionalities. The C≡N stretching vibration typically appears as a strong, sharp band in the Raman spectrum. In malononitrile (B47326) and its derivatives, this band is found in the 2200-2270 cm⁻¹ region. researchgate.net Due to the presence of two nitrile groups on the same carbon, symmetric and asymmetric stretching modes may arise, potentially leading to a split or broadened peak.

The para-substituted benzene ring will exhibit several characteristic bands. These include the ring stretching modes, often seen near 1600 cm⁻¹, and the ring breathing mode, which is sensitive to the nature and position of the substituents. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. physicsopenlab.org

The ester functional group will also produce distinct Raman signals. The C=O stretching vibration in methyl esters is typically observed as a strong band in the range of 1700-1750 cm⁻¹. researchgate.netresearchgate.net Other vibrations associated with the ester, such as C-O stretching, will appear in the fingerprint region (below 1500 cm⁻¹). dntb.gov.ua

Expected Raman Bands for this compound

| Expected Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| ~3050-3100 | Aromatic C-H Stretch | Medium |

| ~2960 | Methyl (CH₃) C-H Stretch | Medium |

| ~2250 | Nitrile (C≡N) Stretch | Strong, Sharp |

| ~1725 | Ester Carbonyl (C=O) Stretch | Strong |

| ~1610 | Aromatic Ring (C=C) Stretch | Strong |

| ~1280 | Ester (C-O) Stretch | Medium |

| ~1170 | Aromatic C-H in-plane bend | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the elemental composition of a molecule. The molecular formula for this compound is C₁₁H₈N₂O₂. HRMS would be used to experimentally verify the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to within a few parts per million (ppm) of its calculated theoretical value.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₂ |

| Calculated Monoisotopic Mass | 199.05585 g/mol ([M+H]⁺) |

| Expected Measurement | Precise mass confirming the C₁₁H₈N₂O₂ composition |

In electron impact (EI) mass spectrometry, the molecular ion of this compound would undergo fragmentation, producing a characteristic pattern of daughter ions. The fragmentation of aromatic esters is well-documented. brainly.com A primary cleavage event is the loss of the alkoxy group from the ester. For methyl benzoate (B1203000), the loss of the methoxy (B1213986) radical (•OCH₃, 31 mass units) to form the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a dominant pathway. acs.orgchegg.com Another common fragmentation is the loss of the entire ester side chain.

For this compound, the following fragmentation pathways are anticipated:

Loss of the methoxy radical (•OCH₃): This would result in a fragment ion at m/z 169, corresponding to the [M - 31]⁺ ion. This is expected to be a significant peak.

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the ring and the ester group would lead to a fragment at m/z 141, corresponding to the loss of 59 mass units.

Cleavage at the dicyanomethyl group: The C-C bond between the aromatic ring and the dicyanomethyl group could cleave, potentially leading to fragments related to the dicyanomethyl cation or radical.

Loss of HCN: Molecules containing nitrile groups can lose a neutral molecule of hydrogen cyanide (HCN, 27 mass units).

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment | Neutral Loss |

|---|---|---|

| 200 | [C₁₁H₈N₂O₂]⁺• (Molecular Ion) | - |

| 169 | [M - •OCH₃]⁺ | •OCH₃ (31 u) |

| 141 | [M - •COOCH₃]⁺ | •COOCH₃ (59 u) |

| 114 | [C₈H₄N]⁺ (benzonitrile moiety after cleavage) | - |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, such as its ability to absorb and emit light.

The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its chromophoric system, which includes the benzene ring conjugated with both an electron-withdrawing ester group and an electron-withdrawing dicyanomethyl group. Aromatic compounds typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. For comparison, methyl 4-cyanobenzoate, which has a similar structure with a single cyano group, shows absorption maxima in the UV region. sigmaaldrich.comnih.gov The presence of the additional cyano group in the dicyanomethyl moiety is expected to further influence the electronic structure and could lead to a slight shift in the absorption bands. The spectrum is likely to show characteristic absorptions for the substituted benzene chromophore.

Predicted UV-Vis Absorption Data for this compound

| Expected λₘₐₓ (nm) | Solvent | Associated Transition |

|---|---|---|

| ~240-260 | Ethanol (B145695) or Hexane | π → π |

| ~280-300 | Ethanol or Hexane | π → π (charge-transfer character) |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties of a molecule are highly dependent on its structure and environment. Many aromatic compounds with cyano groups are known to be fluorescent. The dicyanomethylene group, in particular, is a component of well-known fluorescent dyes like DCM (4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran). nih.gov The fluorescence in these systems often arises from an intramolecular charge transfer (ICT) excited state.

For this compound, the presence of both electron-withdrawing ester and dicyanomethyl groups on the benzene ring will significantly influence its photophysical properties. It is plausible that the compound will exhibit fluorescence, with the emission wavelength and quantum yield being sensitive to solvent polarity. In more polar solvents, a red-shift (shift to longer wavelength) of the emission is often observed for compounds with ICT character. However, without experimental data, specific emission maxima and quantum yields remain predictive.

Predicted Fluorescence Properties of this compound

| Property | Expected Observation | Notes |

|---|---|---|

| Emission Wavelength (λₑₘ) | Predicted in the range of 350-450 nm | Highly solvent-dependent; likely red-shifted in polar solvents. |

| Fluorescence Quantum Yield (ΦF) | Variable | Dependent on non-radiative decay pathways and solvent. |

| Stokes Shift | Moderate to Large | The difference between absorption and emission maxima; often large for ICT states. |

Computational Chemistry and Theoretical Frameworks for Methyl 4 Dicyanomethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy Levels

DFT is a widely used method to investigate the electronic structure of molecules. A typical study would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity. For Methyl 4-(dicyanomethyl)benzoate, specific values for HOMO, LUMO, and the energy gap have not been reported in the literature.

Ab Initio Computational Methodologies

Ab initio methods are another class of quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties. However, no ab initio studies on this compound have been published.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

An MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. pnas.org This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the dicyanomethyl group would be expected to be an electron-withdrawing region, while the ester group and benzene (B151609) ring would have more complex electrostatic potential surfaces. However, a specific, calculated MEP map for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with other molecules or a solvent. Such simulations could reveal the preferred spatial arrangement of the dicyanomethyl and methyl benzoate (B1203000) moieties and how the molecule might interact with its environment. No MD simulation studies have been published for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties

QSPR models are statistical tools used to predict the properties of chemicals based on their molecular structure.

Prediction of Reactivity Parameters

By developing a QSPR model based on a series of related compounds, it would be theoretically possible to predict various reactivity parameters for this compound. These parameters could include reaction rates or equilibrium constants for specific transformations. The development and application of such a model for this specific compound have not been reported.

In-Depth Analysis of this compound Reveals Scientific Data Gap

Despite a comprehensive search of available scientific literature, a detailed computational analysis of the electronic and optoelectronic characteristics of the chemical compound this compound remains elusive. This notable absence of research indicates a significant gap in the current body of scientific knowledge surrounding this specific molecule.

Computational chemistry, particularly through frameworks like Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic behavior of molecules. These theoretical investigations are crucial for assessing a compound's potential in various applications, including electronics and photonics. Such studies typically model key parameters like frontier molecular orbital energies (HOMO and LUMO), electron affinity, ionization potential, and excited-state properties, which are fundamental to a material's electronic and optoelectronic performance.

The lack of this specific data for this compound means that a detailed discussion of its modeled characteristics, including the generation of data tables for its electronic properties, is not possible at this time. The scientific community has yet to publish research that would provide the necessary foundation for such an article.

Further theoretical and experimental investigation is evidently required to characterize the electronic and optoelectronic properties of this compound. Future research in this area would be invaluable for a more complete understanding of this compound and its potential utility in materials science.

Structure Reactivity and Structure Property Correlations in Methyl 4 Dicyanomethyl Benzoate Systems

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity of methyl 4-(dicyanomethyl)benzoate is largely dictated by the electron-withdrawing nature of both the methoxycarbonyl (-COOCH₃) and the dicyanomethyl (-CH(CN)₂) groups. The methoxycarbonyl group is a meta-directing deactivator in electrophilic aromatic substitution reactions. chemicalbook.com The dicyanomethyl group, with its two strongly electron-withdrawing nitrile functionalities, further deactivates the aromatic ring towards electrophilic attack.

Conversely, the dicyanomethylene group, once formed through tautomerization or reaction, introduces a reactive site. The double bond in the dicyanomethylene moiety is highly polarized due to the strong electron-withdrawing capacity of the two cyano groups. This makes the benzylic carbon susceptible to nucleophilic attack. Studies on related aryl dicyanomethylene compounds indicate that they can undergo Michael additions with various nucleophiles. rsc.org

The presence of different substituents on the aromatic ring can modulate this reactivity. Electron-donating groups would be expected to increase the electron density on the ring, potentially making it more susceptible to electrophilic attack, while also influencing the stability of any charged intermediates formed during nucleophilic attack on the dicyanomethylene group. For instance, in related aryl dicyanomethyl radicals, the presence of electron-donating groups in the para position is known to enhance stability through resonance. acs.org

Interplay between Electronic Structure and Reaction Outcomes

The electronic structure of this compound is characterized by a significant redistribution of electron density. The powerful electron-withdrawing dicyanomethyl group, in conjunction with the methoxycarbonyl group, creates a highly electron-deficient aromatic ring. This electronic arrangement has profound implications for reaction outcomes.

In reactions involving the aromatic ring, the strong deactivation will necessitate harsh conditions for electrophilic substitution, and the substitution pattern will be directed by the combined influence of the two deactivating groups. Nucleophilic aromatic substitution, while generally difficult for aryl halides, might be more feasible in derivatives of this compound if a suitable leaving group is present, due to the stabilizing effect of the electron-withdrawing groups on the Meisenheimer complex intermediate. noaa.gov

The electronic nature of the dicyanomethylene group also governs its reactivity. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) associated with this group makes it a good electron acceptor. This property is central to the reactivity of related dicyanomethylene-substituted compounds, which are known to form stable radical anions. rsc.org The stability of such radical species is a key aspect of the "captodative effect," where a radical center is stabilized by both an electron-donating and an electron-withdrawing substituent. acs.org

Relationship between Molecular Architecture and Derived Optoelectronic Properties

The unique electronic structure of this compound suggests that it and its derivatives could possess interesting optoelectronic properties. The combination of an electron-donating aromatic ring (albeit substituted with withdrawing groups) and a potent electron-accepting dicyanomethylene group creates a donor-acceptor (D-A) system. Such D-A molecules are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, which is a key feature for many optoelectronic applications.

Compounds with similar dicyanomethylene-functionalized structures are known to have tunable electronic absorption and fluorescence emission energies. researchgate.net For example, 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM), a well-known red dye, exhibits high molar absorption coefficients and fluorescence quantum yields. researchgate.netcityu.edu.hk The optoelectronic properties of these materials are highly sensitive to the molecular structure and the surrounding environment.

The introduction of different substituents onto the benzoate (B1203000) ring of this compound would allow for the fine-tuning of its optoelectronic properties. Electron-donating groups would enhance the donor character of the aromatic ring, likely leading to a red-shift in the absorption and emission spectra. Conversely, additional electron-withdrawing groups would further lower the LUMO energy, potentially making the compound a better electron acceptor for applications in organic electronics. Research on related violanthrone (B7798473) derivatives with dicyanomethylene groups has shown that these modifications lead to a narrow HOMO-LUMO gap and broad absorption in the near-infrared (NIR) region. nih.gov

Insights into Molecular Packing and Crystal Engineering from Structural Data

The crystal structure of methyl 4-methylbenzoate, for instance, reveals a planar molecule with intermolecular C-H···O contacts that link molecules into infinite chains. nih.gov Similarly, the crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate is stabilized by hydrogen bonds between the aromatic ring and oxygen atoms. nih.govnih.gov

For this compound, the presence of the polar cyano groups would likely lead to significant intermolecular interactions, such as dipole-dipole interactions and C-H···N hydrogen bonds. These interactions would play a crucial role in directing the molecular packing in the solid state. The planarity of the molecule would also favor π-π stacking interactions between the aromatic rings of adjacent molecules.

The ability to form ordered molecular packing is critical for many applications, particularly in organic electronics where charge transport is highly dependent on the intermolecular overlap of orbitals. nih.gov By strategically modifying the structure of this compound, for example by introducing different substituents or by co-crystallization with other molecules, it may be possible to control the solid-state packing and thereby engineer materials with desired properties. Hirshfeld surface analysis of related compounds has been used to investigate these intermolecular interactions in detail.

Advanced Research Applications of Methyl 4 Dicyanomethyl Benzoate in Materials Science and Optoelectronics

Exploration as a Building Block for Organic Electronic Materials

The molecular architecture of Methyl 4-(dicyanomethyl)benzoate makes it an attractive candidate for the design and synthesis of novel organic electronic materials. The dicyanomethyl group acts as a powerful electron acceptor, which profoundly influences the electronic and photophysical properties of the larger molecules and polymers it is incorporated into. This characteristic is fundamental to its application in various organic semiconductor devices.

Charge Transport Properties in Conjugated Systems

The efficiency of organic electronic devices is fundamentally dependent on the charge transport characteristics of their constituent materials. The incorporation of the dicyanomethyl group into conjugated systems has been shown to have a significant impact on these properties. As a potent electron-withdrawing group, it lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the host molecule. wikipedia.orgwikipedia.org

Research on related molecules, such as dicyanomethylene-functionalised violanthrone (B7798473) derivatives, demonstrates that this functional group plays a crucial role in modulating charge transport. In studies on organic field-effect transistors (OFETs), the introduction of dicyanomethylene groups significantly influenced hole mobility (μh). For instance, a 60-fold improvement in hole mobility was observed in one such derivative compared to its precursor without the dicyanomethylene groups. This enhancement is attributed to the altered molecular packing and intermolecular interactions, which are critical for the hopping of charge carriers between adjacent molecules in the solid state. nih.gov

Utilization as an Intermediate for Novel Functional Materials

The potential for this compound to serve as a building block for functional materials is theoretically plausible, yet practically undocumented in peer-reviewed research.

Polymeric Materials with Tunable Properties

In theory, the dicyanomethyl and methyl ester functionalities could be exploited to create polymers with tailored characteristics. For instance, the dicyanomethyl group could be a key component in polymers designed for nonlinear optics or as n-type semiconductors in organic electronics. The ester group would allow for its incorporation into polyester (B1180765) backbones through polycondensation reactions. By copolymerizing this monomer with other functional monomers, it would be hypothetically possible to fine-tune the resulting polymer's properties, such as its solubility, thermal stability, and electronic energy levels. However, no such polymers derived from this compound have been described in the available literature.

Self-Assembled Systems

The design of molecules that can spontaneously organize into well-defined structures is a cornerstone of nanotechnology and materials science. The polarity and potential for hydrogen bonding or other non-covalent interactions offered by the functional groups of this compound suggest it could be a candidate for designing molecules for self-assembly. For example, after hydrolysis of the ester to a carboxylic acid, the resulting molecule would possess both a strong hydrogen bond donor/acceptor and a polar dicyanomethyl group, potentially driving the formation of liquid crystals or other ordered phases. Nevertheless, no studies on the self-assembly of this compound or its simple derivatives have been found.

Q & A

Q. Q1. What are the recommended synthetic pathways for Methyl 4-(dicyanomethyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting methyl 4-(bromomethyl)benzoate with a dicyanomethylating agent (e.g., malononitrile derivatives). Key optimization parameters include:

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalyst use: Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.

- Temperature control: Moderate heating (~60–80°C) balances yield and side-product formation.

Characterization via H/C NMR and FT-IR confirms the ester and nitrile functionalities. For crystallographic validation, SHELX programs (e.g., SHELXL) refine structural data .

Q. Q2. How do the electronic properties of the dicyanomethyl group influence the compound’s reactivity in further functionalization?

Methodological Answer: The electron-withdrawing dicyanomethyl group increases electrophilicity at the benzoate aromatic ring. This directs electrophilic substitution to the meta position and facilitates nucleophilic attack on the ester carbonyl. Computational studies (DFT) can map electron density distribution to predict reactivity. For experimental validation, kinetic assays under varying pH and nucleophile concentrations quantify substituent effects .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. To address this:

Standardize assays: Use isogenic cell lines and consistent IC50 measurement protocols.

Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., replacing nitriles with carboxylates) and compare bioactivity.

Molecular docking: Validate binding modes against target proteins (e.g., kinases) using software like AutoDock. Cross-reference crystallographic data from related benzoates (e.g., chromen-2-yl derivatives) to refine models .

Q. Q4. What strategies are effective in mitigating hydrolysis of the methyl ester during storage or biological assays?

Methodological Answer: Ester hydrolysis can be minimized by:

- Storage conditions: Anhydrous environments (desiccants) at –20°C.

- Prodrug design: Replace the methyl group with hydrolytically stable moieties (e.g., tert-butyl).

- Buffering agents: Use phosphate-free buffers (e.g., HEPES) to reduce nucleophilic attack. Monitor stability via HPLC-MS over 24–72 hours .

Q. Q5. How can computational methods predict the photophysical properties of this compound for materials science applications?

Methodological Answer: Time-dependent DFT (TD-DFT) calculates excited-state properties (e.g., absorption/emission wavelengths). Input optimized ground-state geometries (from Gaussian 09) and compare with experimental UV-Vis spectra. For charge-transfer applications, analyze frontier molecular orbitals (HOMO-LUMO gaps) and compare to similar chromophores (e.g., coumarin-based benzoates) .

Experimental Design & Data Analysis

Q. Q6. What crystallographic techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement, focusing on disorder modeling of the dicyanomethyl group.

- Twinned data handling: Apply twin-law matrices in SHELXL for non-merohedral twinning.

- Validation tools: Check CIF files with PLATON to identify missed symmetry or hydrogen-bonding networks .

Q. Q7. How should researchers design kinetic studies to probe the compound’s role as a Michael acceptor in enzyme inhibition?

Methodological Answer:

Substrate competition assays: Monitor enzyme activity (e.g., NADH depletion) with/without the compound.

Stopped-flow spectroscopy: Measure transient-state kinetics to determine .

Mass spectrometry: Identify covalent adducts formed between the dicyanomethyl group and enzyme nucleophiles (e.g., cysteine thiols). Compare results to structurally analogous inhibitors (e.g., acrylonitrile derivatives) .

Comparative Analysis

Q. Q8. How does this compound compare to its chloro- or nitro-substituted analogs in catalytic applications?

Methodological Answer:

- Electrochemical profiling: Cyclic voltammetry in aprotic solvents reveals redox potentials influenced by substituent electronegativity.

- Catalytic efficiency: Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Nitro groups enhance oxidative addition but may reduce stability.

- Thermogravimetric analysis (TGA): Assess thermal stability under catalytic conditions (e.g., Pd/C, 100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.